molecular formula C22H22BrNO B12456018 (2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one

(2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one

Katalognummer: B12456018
Molekulargewicht: 396.3 g/mol
InChI-Schlüssel: JGWQWVVSCQBAFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one is an organic compound that belongs to the class of indene derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the bromination of an indene precursor, followed by the introduction of the cyclohexylamino group and the phenylmethylidene moiety. The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2E)-5-bromo-3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one include other indene derivatives with different substituents. Examples include:

  • 5-bromo-2-(phenylmethylidene)-3H-inden-1-one
  • 3-(cyclohexylamino)-2-(phenylmethylidene)-3H-inden-1-one
  • 5-bromo-3-(methylamino)-2-(phenylmethylidene)-3H-inden-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. This could include unique reactivity patterns, binding affinities, or pharmacological effects.

Eigenschaften

Molekularformel

C22H22BrNO

Molekulargewicht

396.3 g/mol

IUPAC-Name

2-benzylidene-5-bromo-3-(cyclohexylamino)-3H-inden-1-one

InChI

InChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2

InChI-Schlüssel

JGWQWVVSCQBAFC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.